6,9-Diazaspiro[4.5]decan-7-one
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Overview
Description
6,9-Diazaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Molecular Structure Analysis
The InChI code for 6,9-Diazaspiro[4.5]decan-7-one is 1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) .
Physical And Chemical Properties Analysis
6,9-Diazaspiro[4.5]decan-7-one is a powder that is stored at room temperature . Its molecular weight is 154.21 .
Scientific Research Applications
T-Type Calcium Channel Antagonists
- Research indicates that certain derivatives of 6,9-Diazaspiro[4.5]decan-7-one can function as potent T-type calcium channel inhibitors. These compounds have been designed to approximate a 5-feature T-type pharmacophore model, displaying modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).
Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors
- A novel complex crystal structure of PHD2 enzyme was discovered with a 6,9-Diazaspiro[4.5]decan-7-one analogue. This discovery has led to further structure-activity relationship (SAR) studies, resulting in compounds with high potency and good oral pharmacokinetic profiles in mice (Deng et al., 2013).
Antihypertensive Agents
- Some derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been prepared and screened as potential antihypertensive agents. These studies involved the examination of different compounds in rats and dogs, revealing their alpha-adrenergic blocking properties (Caroon et al., 1981).
Synthesis Techniques
- The synthesis process of 6,9-Diazaspiro[4.5]decan-7-one derivatives has been explored, including the methods for creating azaspiro[4.5]decane systems through oxidative cyclization (Martin‐Lopez & Bermejo, 1998).
Anticonvulsant Profiles
- Various derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been synthesized and tested for their anticonvulsant potential. Some of these compounds demonstrated significant efficacy in various anticonvulsant screens, suggesting their potential in treating convulsive disorders (Aboul-Enein et al., 2014).
Antimicrobial Activities
- A series of derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been synthesized and screened for antimicrobial activities against clinically isolated microorganisms, showing potential as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
TYK2/JAK1 Inhibitors
- 6,9-Diazaspiro[4.5]decan-7-one derivatives have been identified as selective TYK2/JAK1 inhibitors, showing potential for treating inflammatory bowel disease. These compounds have demonstrated excellent metabolic stability and anti-inflammatory efficacy in experimental models (Yang et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The design of 6,9-Diazaspiro[4.5]decan-7-one derivatives as potential chitin synthase inhibitors and their selective antifungal activities indicate promising future directions . Additionally, the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors suggests potential therapeutic applications .
properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZRCKRTHTEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Diazaspiro[4.5]decan-7-one |
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